Trifluoromethylhexanol

Description

Structure

3D Structure

Properties

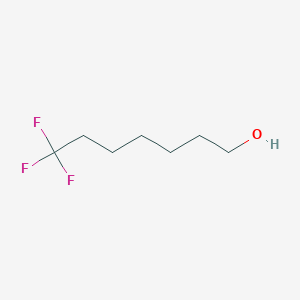

Molecular Formula |

C7H13F3O |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

7,7,7-trifluoroheptan-1-ol |

InChI |

InChI=1S/C7H13F3O/c8-7(9,10)5-3-1-2-4-6-11/h11H,1-6H2 |

InChI Key |

JQDDAZCUGNDHPA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCO)CCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoromethylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a feasible synthetic route and detailed characterization of 1,1,1-Trifluoromethylhexan-2-ol, a valuable building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter the biological and physical properties of organic molecules.

Synthesis of 1,1,1-Trifluoromethylhexan-2-ol

The synthesis of 1,1,1-Trifluoromethylhexan-2-ol can be effectively achieved via a Grignard reaction. This method involves the nucleophilic addition of a pentylmagnesium bromide Grignard reagent to ethyl trifluoroacetate. The general reaction scheme is presented below.

Reaction Scheme:

Experimental Protocol: Grignard Reaction

This protocol outlines the synthesis of 1,1,1-Trifluoromethylhexan-2-ol from 1-bromopentane and ethyl trifluoroacetate.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromopentane

-

Anhydrous diethyl ether (Et₂O)

-

Ethyl trifluoroacetate (ETFA)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere.

-

The reaction is initiated by gentle heating. Once initiated, the addition of 1-bromopentane should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of pentylmagnesium bromide.

-

-

Reaction with Ethyl Trifluoroacetate:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise to the stirred Grignard reagent solution at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,1,1-Trifluoromethylhexan-2-ol.

-

Characterization of 1,1,1-Trifluoromethylhexan-2-ol

The structure and purity of the synthesized 1,1,1-Trifluoromethylhexan-2-ol can be confirmed using various spectroscopic techniques and physical property measurements.

Physical Properties

The predicted physical properties of 1,1,1-Trifluoromethylhexan-2-ol are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₃F₃O |

| Molecular Weight | 170.17 g/mol |

| Boiling Point | ~140-145 °C |

| Appearance | Colorless liquid |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,1,1-Trifluoromethylhexan-2-ol.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Multiplet | 1H | -CH(OH)- |

| ~2.5 | Broad Singlet | 1H | -OH |

| ~1.7 - 1.5 | Multiplet | 2H | -CH₂- adjacent to CH(OH) |

| ~1.4 - 1.2 | Multiplet | 6H | -(CH₂)₃- |

| ~0.9 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~125 (quartet) | -CF₃ |

| ~70 (quartet) | -CH(OH)- |

| ~34 | -CH₂- adjacent to CH(OH) |

| ~31 | -CH₂- |

| ~25 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -78 | Doublet | -CF₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1250-1050 | C-F stretch |

| ~1100 | C-O stretch |

Mass Spectrometry (MS) Data

| m/z Value | Assignment |

| 170 | [M]⁺ (Molecular Ion) |

| 151 | [M - F]⁺ |

| 101 | [M - C₅H₁₁]⁺ |

| 71 | [C₅H₁₁]⁺ |

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflows.

Caption: Synthesis workflow for 1,1,1-Trifluoromethylhexan-2-ol.

Caption: Characterization workflow for 1,1,1-Trifluoromethylhexan-2-ol.

Physicochemical Properties of Trifluoromethylhexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylhexanol encompasses a group of fluorinated organic compounds that are of growing interest in the fields of medicinal chemistry, materials science, and synthetic chemistry. The incorporation of a trifluoromethyl (-CF3) group into a hexanol backbone significantly alters the parent molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability. These modifications can be strategically exploited in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of a specific isomer, 6,6,6-trifluoro-1-hexanol, and outlines detailed experimental protocols for the determination of key molecular descriptors.

Physicochemical Data

The following table summarizes the available quantitative data for 6,6,6-trifluoro-1-hexanol. For comparative purposes, data for the non-fluorinated parent compound, 1-hexanol, is also included.

| Property | 6,6,6-Trifluoro-1-hexanol | 1-Hexanol |

| Molecular Formula | C6H11F3O | C6H14O |

| Molecular Weight | 156.15 g/mol [1] | 102.17 g/mol [2] |

| Boiling Point | 162-164 °C (at 760 mmHg) | 157.1 °C (at 760 mmHg)[3] |

| Melting Point | Not available | -44.6 °C[3] |

| Density | 1.125 g/mL (at 25 °C) | 0.814 g/mL (at 25 °C)[4] |

| Water Solubility | Sparingly soluble | 5.9 g/L (at 20 °C)[5] |

| logP (XLogP3-AA) | 1.6[1] | 2.03 |

| pKa | Not available (expected to be weakly acidic, similar to other primary alcohols) | ~16-18 (estimated) |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible physicochemical data. Below are detailed methodologies for determining the key properties of liquid alcohols like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[6][7]

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (approximately 0.5 mL) of the this compound sample into the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube, making sure the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the oil bath.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.[8][9][10]

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Beaker

-

Pipette

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with a small amount of water exiting through the capillary in the stopper to remove any air bubbles.

-

Carefully dry the outside of the pycnometer and weigh it.

-

Calculate the volume of the pycnometer using the known density of water at the specific temperature.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound sample and repeat steps 3-5.

-

Calculate the density of the sample using the following formula: Density = (Mass of liquid) / (Volume of pycnometer)

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the aqueous solubility of a chemical. It involves shaking an excess amount of the compound in water until equilibrium is reached.[11][12][13]

Apparatus:

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker, capable of maintaining a constant temperature

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of distilled water. The excess solid/liquid is necessary to ensure that a saturated solution is formed.

-

Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

After shaking, allow the flasks to stand undisturbed at the same constant temperature to allow for phase separation.

-

Carefully remove an aliquot of the aqueous phase, ensuring no undissolved sample is transferred. Centrifugation is recommended to separate any fine particles.

-

Determine the concentration of this compound in the aqueous aliquot using a suitable and validated analytical method (e.g., HPLC-UV with a proper calibration curve).

-

The measured concentration represents the water solubility of the compound at that temperature.

Determination of Partition Coefficient (logP) by HPLC

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity. The logarithm of P (logP) can be conveniently estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase (e.g., a mixture of methanol and water)

-

A set of standard compounds with known logP values

-

Autosampler and vials

-

Data acquisition and processing software

Procedure:

-

Prepare a mobile phase of a specific composition (e.g., 60:40 methanol:water).

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare solutions of a series of standard compounds with well-established logP values that bracket the expected logP of the analyte.

-

Inject each standard solution onto the HPLC system and record its retention time (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Create a calibration curve by plotting the log(k') of the standards against their known logP values.

-

Prepare a solution of this compound and inject it onto the HPLC system under the same conditions.

-

Measure the retention time of this compound and calculate its log(k').

-

Use the calibration curve to determine the logP of this compound.

Signaling Pathways and Biological Interactions

Currently, there is no publicly available information on specific signaling pathways or biological interactions involving this compound. As a relatively simple fluorinated alcohol, it is not expected to have specific receptor-mediated signaling activities unless it has been specifically designed or discovered to do so in a biological screening program. Its biological effects are more likely to be related to its general properties as a solvent or its potential to disrupt cell membranes at higher concentrations.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the comprehensive characterization of the physicochemical properties of a novel liquid chemical such as this compound.

Caption: Workflow for Physicochemical Profiling.

References

- 1. 6,6,6-Trifluoro-1-hexanol | C6H11F3O | CID 19349391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,6,6-TRIFLUORO-1-HEXANOL | 65611-47-4 [m.chemicalbook.com]

- 4. 1-ヘキサノール、無水物、 99% CH3(CH2)5OH [sigmaaldrich.com]

- 5. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Points [thecatalyst.org]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. batman.edu.tr [batman.edu.tr]

- 10. matestlabs.com [matestlabs.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. agilent.com [agilent.com]

- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-depth Technical Guide to Trifluoromethylhexanols for Researchers and Drug Development Professionals

Introduction: Trifluoromethylhexanols are fluorinated organic compounds that are gaining increasing attention in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into a hexanol scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered binding affinities, making these compounds valuable building blocks in the design of novel pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the CAS numbers, molecular structures, synthesis, and physicochemical properties of key trifluoromethylhexanol isomers. It also delves into their relevance in drug development and presents a metabolic pathway, offering a critical resource for researchers, scientists, and drug development professionals.

Key Isomers of this compound: CAS Numbers and Molecular Structures

Several positional isomers of this compound exist, each with distinct properties and applications. The CAS numbers and molecular structures of two prominent isomers are detailed below.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| 6,6,6-Trifluoro-1-hexanol | 65611-47-4 | C6H11F3O | 156.15 | C(CCCO)CC(F)(F)F[3] |

| (R)-1,1,1-Trifluoro-2-hexanol | Not available | C6H11F3O | 156.15 | CCCC--INVALID-LINK--C(F)(F)F |

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the physicochemical properties of the hexanol backbone. A comparison of the properties of selected this compound isomers with their non-fluorinated counterparts is presented below.

| Property | 6,6,6-Trifluoro-1-hexanol | 1-Hexanol | 2-Hexanol |

| Boiling Point | Not available | 156-157 °C[4][5] | 140 °C[6] |

| Melting Point | Not available | -52 °C[4][5] | -23 °C[6] |

| Density | Not available | 0.814 g/mL at 25 °C[4][5] | 0.81 g/mL[6] |

| XLogP3 | 1.6[3] | 2.03 | 1.8[7] |

Synthesis of Trifluoromethylhexanols

The synthesis of trifluoromethylhexanols often involves the reduction of the corresponding trifluoromethyl ketone. Asymmetric synthesis methods are of particular importance for obtaining enantiomerically pure chiral alcohols, which are crucial building blocks in drug development.[1][8]

Experimental Protocol: Asymmetric Synthesis of (R)-1,1,1-Trifluoro-2-hexanol via Biocatalytic Reduction

This protocol outlines the general steps for the asymmetric reduction of 1,1,1-trifluoro-2-hexanone using an alcohol dehydrogenase (ADH).

Materials:

-

1,1,1-trifluoro-2-hexanone

-

Alcohol dehydrogenase (e.g., from Rhodococcus ruber)

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., isopropanol and a secondary ADH)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, dissolve 1,1,1-trifluoro-2-hexanone in the phosphate buffer.

-

Add the alcohol dehydrogenase and the NADPH cofactor or the components of the cofactor regeneration system.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield enantiomerically enriched (R)-1,1,1-trifluoro-2-hexanol.

Experimental Workflow: Synthesis of 6,6,6-Trifluoro-1-hexanol

A common synthetic route to 6,6,6-trifluoro-1-hexanol involves the hydroboration-oxidation of 6,6,6-trifluoro-1-hexene.

Caption: Synthetic workflow for 6,6,6-trifluoro-1-hexanol.

Relevance in Drug Development

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Key Advantages of Incorporating a -CF3 Group:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[2]

-

Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Modulation of Binding Affinity: The electronic effects of the -CF3 group can alter the pKa of nearby functional groups and influence hydrogen bonding, potentially leading to stronger and more selective binding to biological targets.[1]

Chiral trifluoromethyl alcohols are particularly valuable as they serve as precursors for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[8]

Metabolic Pathway of this compound

The metabolism of fluorinated alcohols, such as this compound, is of significant interest in toxicology and drug development. Studies on analogous fluorotelomer alcohols suggest a metabolic pathway primarily involving oxidation and subsequent conjugation.[9][10][11] The initial oxidation is often catalyzed by cytochrome P450 enzymes.[10]

Caption: Proposed metabolic pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 6,6,6-Trifluoro-1-hexanol | C6H11F3O | CID 19349391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 111-27-3 CAS MSDS (1-Hexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Hexanol | 111-27-3 [chemicalbook.com]

- 6. 2-Hexanol - Wikipedia [en.wikipedia.org]

- 7. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Semantic Scholar [semanticscholar.org]

- 9. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 10. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Spectroscopic Analysis of Trifluoromethylhexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for various isomers of trifluoromethylhexanol, a class of fluorinated alcohols with growing interest in pharmaceutical and materials science applications. Due to the limited availability of complete, publicly accessible datasets for a single isomer, this guide consolidates available spectral information for different this compound isomers and related fluorinated alcohols to provide a thorough understanding of their characteristic spectroscopic features.

Introduction

Trifluoromethylhexanols are aliphatic alcohols containing a trifluoromethyl group, which imparts unique properties such as increased lipophilicity, metabolic stability, and altered acidity compared to their non-fluorinated analogs. These characteristics make them valuable building blocks in the design of novel pharmaceuticals and advanced materials. Accurate and detailed spectroscopic analysis is crucial for the identification, characterization, and quality control of these compounds. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of this compound Isomers

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 1: ¹H NMR Spectroscopic Data of Trifluoromethyl Alcohols

| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) | Assignment |

| 4,4,4-Trifluoro-1-butanol | - | 3.75 (t, J = 6.3 Hz, 2H), 2.3 - 2.1 (m, 2H), 1.9 - 1.7 (m, 2H) | HO-CH₂ -, -CH₂ -CF₃, -CH₂-CH₂ -CH₂- |

| 3,3,3-Trifluoro-1-propanol | - | 3.92 (t, J = 7.9 Hz, 2H), 2.51 (qt, J = 7.9, 10.2 Hz, 2H) | HO-CH₂ -, -CH₂ -CF₃ |

| 1,1,1-Trifluoro-2-propanol | - | 4.1 (septet, J = 6.5 Hz, 1H), 1.4 (d, J = 6.5 Hz, 3H) | -CH (OH)-, -CH₃ |

Note: Data for specific this compound isomers is not consistently available. The table presents data for shorter-chain trifluoro-alcohols to illustrate typical chemical shifts and coupling patterns.

Table 2: ¹³C NMR Spectroscopic Data of Trifluoromethyl Alcohols

| Compound | Solvent | Chemical Shift (δ) ppm, (Coupling Constant J in Hz) | Assignment |

| 1,1,1-Trifluoro-2-propanol | - | 125.6 (q, J = 281 Hz), 68.3 (q, J = 31 Hz), 23.3 | C F₃, C H(OH), C H₃ |

Note: Data for specific this compound isomers is not consistently available. The table presents data for a shorter-chain trifluoro-alcohol to illustrate typical chemical shifts and C-F coupling.

Table 3: ¹⁹F NMR Spectroscopic Data of Trifluoromethyl Alcohols

| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) | Assignment |

| 1,1,1-Trifluoro-2-propanol | - | -77.6 (d, J = 6.5 Hz) | -CF₃ |

Note: Data for specific this compound isomers is not consistently available. The table presents data for a shorter-chain trifluoro-alcohol to illustrate the typical chemical shift range for a CF₃ group adjacent to a stereocenter.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The key absorptions for trifluoromethylhexanols are the O-H stretch of the alcohol and the C-F stretches of the trifluoromethyl group.

Table 4: IR Spectroscopic Data of Trifluoromethyl Alcohols

| Compound | Phase | Wavenumber (cm⁻¹) | Assignment |

| 4,4,4-Trifluoro-1-butanol | Gas | ~3670 (sharp), ~2950, ~1400-1000 | O-H stretch (free), C-H stretch, C-F and C-O stretches |

| 1,1,1-Trifluoro-2-propanol | - | ~3400 (broad), ~2980, ~1280, ~1170, ~1120 | O-H stretch (H-bonded), C-H stretch, C-F stretches |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The C-F stretches often appear as a series of strong absorptions.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For trifluoromethylhexanols, common fragmentation pathways include loss of water, loss of the trifluoromethyl group, and cleavage of the carbon chain.

Table 5: Mass Spectrometry Data of Trifluoromethyl Alcohols

| Compound | Ionization Method | m/z (relative intensity) | Assignment |

| 3,3,3-Trifluoro-1-propanol | EI | 114 (M+), 95, 85, 69, 45 | Molecular ion, [M-F]+, [M-CH₂OH]+, [CF₃]+, [CH₂OH]+ |

| 1,1,1-Trifluoro-2-propanol | EI | 114 (M+), 99, 95, 69, 45 | Molecular ion, [M-CH₃]+, [M-F]+, [CF₃]+, [CH₃CO]+ |

Note: The molecular ion peak (M+) may be weak or absent in electron ionization (EI) mass spectra of alcohols due to facile fragmentation.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12 ppm, centered around 5-6 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: Approximately 200 ppm, centered around -70 to -80 ppm (relative to CFCl₃).

-

Number of Scans: 64-256 scans.

-

Relaxation Delay: 1-5 seconds.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Procedure:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in a volatile solvent such as dichloromethane or methanol.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).

-

Injection: 1 µL of the sample solution is injected in split or splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2-5 minutes.

-

Ramp: 10-20 °C/min to a final temperature of 200-250 °C.

-

Hold at final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Ion Source Temperature: 200-230 °C.

-

Transfer Line Temperature: 250-280 °C.

-

Visualization of Spectroscopic Workflow and Fragmentation

General Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.

Key Mass Spectral Fragmentation Pathways

This diagram illustrates some of the expected key fragmentation pathways for a generic this compound in an electron ionization mass spectrometer.

Solubility of Trifluoromethylhexanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trifluoromethylhexanol in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a robust framework for understanding its expected solubility behavior and outlines a detailed experimental protocol for its precise determination.

Introduction to this compound

This compound encompasses several isomers, with the position of the trifluoromethyl group and the hydroxyl group influencing its physicochemical properties, including solubility. The presence of the highly electronegative trifluoromethyl group significantly impacts the molecule's polarity, hydrogen bonding capacity, and overall intermolecular interactions, setting it apart from its non-fluorinated analog, hexanol. Understanding the solubility of these compounds is critical for their application in various fields, including pharmaceutical development, materials science, and synthetic chemistry, where they may act as reactants, intermediates, or solvents.

Expected Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] The trifluoromethyl group imparts a significant dipole moment to the molecule, increasing its polarity compared to simple alkanes. However, the six-carbon chain remains a significant nonpolar feature. Therefore, the solubility of this compound is expected to be a balance between these competing factors.

General Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the hydroxyl group, this compound is expected to be capable of hydrogen bonding.[2] This suggests it will exhibit reasonable solubility in polar protic solvents. Shorter-chain alcohols are generally soluble in water, but this solubility decreases as the carbon chain length increases.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds and have significant dipole moments, making them good candidates for dissolving this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the C6 alkyl chain suggests that this compound will have some solubility in nonpolar solvents. However, the polar trifluoromethyl and hydroxyl groups will likely limit its miscibility with very nonpolar solvents.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | |||||

| Methanol | CH₃OH | 32.7 | |||

| Ethanol | C₂H₅OH | 24.5 | |||

| 1-Propanol | C₃H₇OH | 20.1 | |||

| 2-Propanol | C₃H₇OH | 19.9 | |||

| 1-Butanol | C₄H₉OH | 17.8 | |||

| Ketones | |||||

| Acetone | C₃H₆O | 20.7 | |||

| Ethers | |||||

| Diethyl Ether | (C₂H₅)₂O | 4.3 | |||

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | |||

| Halogenated | |||||

| Dichloromethane | CH₂Cl₂ | 9.1 | |||

| Chloroform | CHCl₃ | 4.8 | |||

| Aromatics | |||||

| Toluene | C₇H₈ | 2.4 | |||

| Amides | |||||

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | |||

| Other | |||||

| Acetonitrile | C₂H₃N | 37.5 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | |||

| Hexane | C₆H₁₄ | 1.9 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in organic solvents. This protocol is based on the isothermal shake-flask method, a common and reliable technique.

Materials and Apparatus

-

Solute: this compound (specify isomer) of high purity (e.g., >98%).

-

Solvents: A range of organic solvents of analytical grade or higher.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg).

-

Temperature-controlled shaker bath or incubator.

-

Vials or flasks with airtight seals.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC)).

-

Centrifuge (optional).

-

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted below.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Logical Relationships in Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular and environmental factors influencing its solubility in organic solvents.

Conclusion

References

Introduction to Quantum Chemical Calculations for Fluorinated Alcohols

An In-depth Technical Guide to the Quantum Chemical Calculations of Trifluoromethylhexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular properties of this compound. Given the significance of fluorinated organic molecules in pharmaceutical and materials science, understanding their electronic structure, stability, and reactivity is paramount. This document outlines a standard computational protocol using Density Functional Theory (DFT), presents hypothetical data in a structured format, and visualizes the workflow and conceptual relationships inherent in such a study.

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering insights that complement experimental findings.[1] For compounds like this compound, which contains the highly electronegative trifluoromethyl (-CF3) group, these calculations can predict a range of properties with high accuracy. The -CF3 group can significantly influence a molecule's conformational preferences, acidity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design and materials science.

Computational methods, particularly Density Functional Theory (DFT), provide a cost-effective means to explore the geometric, electronic, and spectroscopic properties of molecules before their synthesis.[2] This in-silico approach allows for the high-throughput screening of different isomers and derivatives to identify candidates with desired characteristics.[3]

Proposed Computational Study: 1,1,1-Trifluoro-5-methyl-2-hexanol

This guide will use 1,1,1-trifluoro-5-methyl-2-hexanol as a model compound to detail the computational methodology. The primary objectives of this hypothetical study are:

-

To determine the stable conformers and their optimized geometric parameters.

-

To calculate the vibrational frequencies and predict the infrared (IR) and Raman spectra.

-

To analyze the electronic properties, including the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

These calculated properties provide a fundamental understanding of the molecule's structure, stability, and potential interaction sites.

Detailed Computational Methodology

The following protocol outlines the steps for a comprehensive quantum chemical analysis of 1,1,1-trifluoro-5-methyl-2-hexanol.

Software and Initial Structure Preparation

The calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Q-Chem. The initial 3D structure of the molecule can be built using a molecular editor such as GaussView, Avogadro, or IQmol.[4]

Conformational Search and Geometry Optimization

A preliminary conformational search is essential to identify the lowest energy conformers. This is often achieved using molecular mechanics or semi-empirical methods like PM6, which are computationally less expensive.

The lowest energy conformers are then subjected to full geometry optimization using DFT. A common and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-311G(d,p).[2][5] The optimization process finds the minimum energy structure on the potential energy surface.

Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311G(d,p)). These calculations serve two purposes:

-

To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

To predict the IR and Raman spectra of the molecule, which can be compared with experimental data for validation.

Electronic Property Calculations

Using the optimized geometry, various electronic properties are calculated:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is particularly useful for predicting intermolecular interactions.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering insights into the molecule's polarity.

Data Presentation

The quantitative results from the calculations should be organized into clear tables for easy interpretation and comparison.

Table 1: Selected Optimized Geometric Parameters for 1,1,1-Trifluoro-5-methyl-2-hexanol

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths | C1-F1 | 1.35 Å |

| C1-F2 | 1.35 Å | |

| C1-F3 | 1.36 Å | |

| C1-C2 | 1.54 Å | |

| C2-O | 1.43 Å | |

| O-H | 0.97 Å | |

| Bond Angles | F1-C1-F2 | 106.5° |

| F1-C1-C2 | 112.0° | |

| C1-C2-O | 109.8° | |

| C2-O-H | 108.5° | |

| Dihedral Angle | F1-C1-C2-O | -58.7° |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν1 | 3820 | 3667 | O-H stretch |

| ν2 | 3085 | 2962 | C-H stretch (aliphatic) |

| ν3 | 1360 | 1306 | C-F stretch (symmetric) |

| ν4 | 1180 | 1133 | C-O stretch |

| ν5 | 1155 | 1109 | C-F stretch (asymmetric) |

| ν6 | 850 | 816 | C-C stretch |

Scaling factor of 0.96 is commonly used for B3LYP/6-311G(d,p) for vibrational frequencies.

Table 3: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | 0.89 eV |

| HOMO-LUMO Gap | 8.14 eV |

| Dipole Moment | 2.58 Debye |

| Total Energy | -789.45 Hartrees |

Visualization of Workflows and Relationships

Diagrams are essential for illustrating the computational workflow and the logical connections between different calculated properties.

Caption: Workflow for Quantum Chemical Calculations.

References

- 1. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Combining machine learning and quantum chemical calculations for high-throughput virtual screening of thermally activated delayed fluorescence molecular materials: the impact of selection strategy and structural mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

A Literature Review on the Synthesis and Properties of Trifluoromethylated Hexanols

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is a particularly important substituent in medicinal chemistry and materials science due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. This review focuses on the synthesis and properties of trifluoromethylhexanols, a class of fluorinated alcohols with potential applications in various fields, including as building blocks for pharmaceuticals and specialty polymers. Due to the limited specific literature on a singular "Trifluoromethylhexanol," this guide will focus on isomers for which synthetic and property data are available, primarily (R)-1,1,1-Trifluoro-2-hexanol, with supporting information from related structures.

Physicochemical Properties

Quantitative data for trifluoromethylated hexanols is not extensively documented in a single source. However, by compiling information from various chemical suppliers and databases for (R)-1,1,1-Trifluoro-2-hexanol and related fluorinated alcohols, we can summarize their key properties.

| Property | Value | Compound |

| Molecular Formula | C6H11F3O | (R)-1,1,1-Trifluoro-2-hexanol |

| Molecular Weight | 156.15 g/mol | (R)-1,1,1-Trifluoro-2-hexanol |

| Boiling Point | 81-82 °C (for 1,1,1-trifluoro-2-propanol) | 1,1,1-Trifluoro-2-propanol |

| Density | 1.259 g/mL at 25 °C (for 1,1,1-trifluoro-2-propanol) | 1,1,1-Trifluoro-2-propanol |

| Refractive Index | n20/D 1.316 (for 1,1,1-trifluoro-2-propanol) | 1,1,1-Trifluoro-2-propanol |

Note: Data for the propanol analog is provided due to the limited availability of specific data for the hexanol variant. These values can be considered indicative of the properties of the homologous hexanol.

Synthesis of (R)-1,1,1-Trifluoro-2-hexanol

The synthesis of enantiomerically pure (R)-1,1,1-Trifluoro-2-hexanol is of particular interest for the development of chiral drugs and materials. Two primary methods have been described for its preparation: asymmetric hydrogenation and biocatalytic reduction.[1]

1. Asymmetric Hydrogenation

This method involves the hydrogenation of a prochiral ketone, 1,1,1-trifluoro-2-hexanone, in the presence of a chiral catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral ligand, directs the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Experimental Protocol: Asymmetric Hydrogenation

A general procedure for the asymmetric hydrogenation of a trifluoromethyl ketone is as follows:

-

Catalyst Preparation: A solution of the chiral catalyst (e.g., a Ru(II)-chiral diphosphine complex) is prepared in a suitable solvent (e.g., methanol) in a high-pressure reactor.

-

Reaction Setup: 1,1,1-trifluoro-2-hexanone is added to the reactor.

-

Hydrogenation: The reactor is purged and pressurized with hydrogen gas (typically 10-50 atm).

-

Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 25-50 °C) for a set period (e.g., 12-24 hours).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The resulting (R)-1,1,1-Trifluoro-2-hexanol is purified by column chromatography or distillation to yield the final product with high enantiomeric excess.

References

Thermal Stability and Decomposition of 2-Trifluoromethyl-2-hexanol: A Technical Guide

Introduction

Fluorinated alcohols are a critical class of organic compounds utilized as solvents, intermediates in organic synthesis, and components in pharmaceutical and materials science.[1] Their unique properties, such as high polarity, strong hydrogen bonding capabilities, and thermal stability, are directly influenced by the presence of the trifluoromethyl (-CF3) group.[1][2] Understanding the thermal stability and decomposition pathways of these molecules is paramount for ensuring their safe handling, determining their shelf-life, and establishing appropriate processing conditions in various applications.

This technical guide outlines the methodologies for evaluating the thermal stability of 2-Trifluoromethyl-2-hexanol and proposes potential decomposition pathways. It is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Thermal Analysis Data

The thermal behavior of 2-Trifluoromethyl-2-hexanol can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.[3]

Table 1: Hypothetical TGA Data for 2-Trifluoromethyl-2-hexanol

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 150 | < 1% | Loss of volatile impurities/moisture |

| 150 - 250 | ~ 5% | Onset of decomposition |

| 250 - 400 | ~ 85% | Major decomposition phase |

| > 400 | ~ 10% | Residual char |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting and boiling points.[4][5]

Table 2: Hypothetical DSC Data for 2-Trifluoromethyl-2-hexanol

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting Point | 45 - 50 | 120 |

| Boiling Point | 160 - 165 | 350 |

Experimental Protocols

A comprehensive understanding of the thermal properties of 2-Trifluoromethyl-2-hexanol requires a combination of analytical techniques.

Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2-Trifluoromethyl-2-hexanol is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[3]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the final residual mass.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically 5-10 °C/min, is used.

-

Temperature Program: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history. The analysis is performed on the second heating scan.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events like melting and boiling. The peak area is used to calculate the enthalpy of the transition.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To identify the volatile decomposition products generated during the thermal degradation of 2-Trifluoromethyl-2-hexanol.

-

Experimental Setup: The outlet of a TGA instrument can be coupled to a GC-MS system (TGA-GC-MS). Alternatively, the compound can be pyrolyzed in a dedicated pyrolysis unit connected to a GC-MS.

-

GC-MS Protocol:

-

Gas Chromatography: The volatile decomposition products are separated on a capillary column (e.g., a non-polar or mid-polar column). The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

-

Data Analysis: The retention time of each peak in the chromatogram provides a preliminary identification, which is then confirmed by comparing the experimental mass spectrum with a library of known spectra (e.g., NIST).[6]

Proposed Decomposition Pathway and Experimental Workflow

Hypothetical Decomposition Pathway

The thermal decomposition of 2-Trifluoromethyl-2-hexanol is likely to proceed through the elimination of small molecules such as water and hydrogen fluoride, followed by fragmentation of the carbon skeleton. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of intermediates. A plausible, though unconfirmed, decomposition pathway is initiated by dehydration to form an alkene, which can then undergo further fragmentation. Another possibility is the elimination of hydrogen fluoride, a common decomposition route for many fluorinated organic compounds.[7]

Caption: Hypothetical decomposition pathway of 2-Trifluoromethyl-2-hexanol.

Experimental Workflow

The systematic evaluation of the thermal stability of a compound like 2-Trifluoromethyl-2-hexanol follows a logical progression of experiments.

Caption: General experimental workflow for thermal stability analysis.

Conclusion

While specific experimental data for 2-Trifluoromethyl-2-hexanol is not currently available, this guide provides a robust framework for its comprehensive thermal analysis. By employing a combination of TGA, DSC, and GC-MS, researchers can effectively determine its thermal stability, identify decomposition products, and propose degradation mechanisms. This information is crucial for the safe and effective application of this and other novel fluorinated compounds in research and development.

References

- 1. Thermochemical Value Tables Enthalpy of Formation and Bond Dissociation Energy for Multi-Fluorinated Ethanol’s and Its Radicals at Standard Conditions, American Journal of Physical Chemistry, Science Publishing Group [sciencepg.com]

- 2. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

Trifluoromethylhexanol: A Comprehensive Safety and Handling Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for trifluoromethylhexanol isomers. The information is intended to equip laboratory personnel with the knowledge necessary to handle these compounds safely and effectively.

Safety Data Sheet (SDS) Summary

The following table summarizes the key quantitative safety and physical property data for common this compound isomers. It is crucial to consult the specific Safety Data Sheet for the particular isomer being used, as properties can vary.

| Property | 6,6,6-Trifluoro-1-hexanol | 1,1,1-Trifluoro-2-hexanol | General Fluorinated Alcohols |

| Chemical Formula | C₆H₁₁F₃O[1] | C₆H₁₁F₃O | - |

| Molecular Weight | 156.15 g/mol [1] | 156.15 g/mol | - |

| Appearance | No data available | No data available | Colorless liquids |

| Odor | No data available | No data available | Characteristic alcohol odor |

| Boiling Point | No data available | No data available | Varies by isomer |

| Melting Point | No data available | No data available | Varies by isomer |

| Flash Point | Combustible liquid[2] | Flammable liquid and vapor[3][4] | Generally flammable or combustible[5] |

| Oral Toxicity (LD50) | No data available | No data available | Can be harmful if swallowed[3][6] |

| Skin Corrosion/Irritation | No data available | May cause skin irritation[7][8] | Can cause skin irritation[7][8] |

| Serious Eye Damage/Irritation | No data available | Causes serious eye irritation[3][7][8] | Can cause serious eye damage/irritation[7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause respiratory irritation[6][7][8] | May cause respiratory irritation[6][7][8] |

Experimental Protocols for Safety Assessment

The safety data presented in the SDS are determined through standardized experimental protocols. Understanding these methods provides a deeper insight into the nature of the hazards.

Flash Point Determination

The flash point, a measure of a liquid's flammability, is determined using a closed-cup tester.[10][11][12] The liquid is heated at a slow, constant rate, and an ignition source is periodically applied to the vapor space above the liquid.[10] The flash point is the lowest temperature at which the vapors ignite.[10] Regulatory bodies like OSHA reference specific ASTM methods for this determination.[6][8]

Acute Oral Toxicity

Acute oral toxicity is typically assessed using methods outlined in OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[9] These studies involve administering a single oral dose of the substance to animals, followed by observation for adverse effects and mortality over a set period.[3][13] The goal is to determine the LD50 (the dose expected to be lethal to 50% of the test animals) and to classify the substance according to the Globally Harmonised System (GHS).[9]

Skin Irritation

Skin irritation potential is evaluated by observing the effects of applying the chemical to the skin. Modern in vitro methods, such as those described in OECD Test Guideline 439, use reconstructed human epidermis (RhE) models to assess skin irritation, reducing the need for animal testing.[1][4][14][15][16] The test substance is applied to the RhE model, and cell viability is measured to determine if the substance is an irritant.[4][14][15]

Eye Irritation

Eye irritation studies, as outlined in OECD Test Guideline 405, involve applying the test substance to the eye of an animal and observing for effects such as redness, swelling, and corneal opacity.[5][17][18][19] To minimize animal suffering, a sequential testing strategy is often employed, starting with a single animal.[17] In vitro and ex vivo methods are also used as part of a weight-of-the-evidence approach to reduce animal testing.[17]

Handling Precautions and Emergency Procedures

Safe handling of this compound in the laboratory is paramount. The following precautions and procedures should be strictly followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Always wear chemical safety goggles.[20]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[20]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[8]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[17]

-

Ground/bond container and receiving equipment to prevent static discharge.[3][4]

-

Wash hands thoroughly after handling.[17]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][15][18][19]

-

Store in a flammable liquids storage cabinet.

Emergency Procedures: Chemical Spill

In the event of a spill, follow the established emergency procedures. The logical workflow for handling a flammable liquid spill is illustrated below.

Spill Response Steps:

-

Evacuate and Alert: Immediately evacuate the area and alert others in the vicinity.[21]

-

Assess the Spill: Determine the size and potential hazards of the spill by consulting the Safety Data Sheet.[20]

-

Eliminate Ignition Sources: If the substance is flammable, turn off all potential ignition sources.[21]

-

Don PPE: Put on the appropriate personal protective equipment, including gloves, goggles, and a lab coat.[21]

-

Contain the Spill: Use an inert absorbent material to create a dike around the spill to prevent it from spreading.[22]

-

Absorb the Liquid: Cover the spill with the absorbent material.[23]

-

Collect Waste: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[21][23]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose of Waste: Dispose of the hazardous waste according to institutional and local regulations.[23]

-

Report the Incident: Report the spill to the appropriate safety personnel.[20]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]

This guide provides a foundation for the safe handling of this compound. Always prioritize safety by consulting the specific SDS for the isomer in use and adhering to all institutional safety protocols.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. x-cellr8.com [x-cellr8.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. osha.gov [osha.gov]

- 7. oecd.org [oecd.org]

- 8. osha.gov [osha.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. researchgate.net [researchgate.net]

- 14. thepsci.eu [thepsci.eu]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 19. oecd.org [oecd.org]

- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 21. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 22. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]

- 23. Guide for Chemical Spill Response - American Chemical Society [acs.org]

An In-depth Technical Guide to Potential Industrial Synthesis Routes for 6,6,6-Trifluorohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of potential industrial synthesis routes for 6,6,6-trifluorohexan-1-ol, a valuable fluorinated building block in the pharmaceutical and specialty chemicals industries. The inclusion of a trifluoromethyl group can significantly enhance the pharmacological properties of drug candidates, making efficient and scalable synthetic routes to trifluoromethyl-containing intermediates highly sought after. This document outlines two primary pathways: a Grignard-based approach and a reduction-based approach, detailing the necessary precursors, reaction conditions, and, where available, reported yields.

Route 1: Grignard Reagent Addition to Ethylene Oxide

This route builds the carbon chain by reacting a trifluoromethyl-containing Grignard reagent with ethylene oxide. The key intermediate is 4,4,4-trifluorobutyl bromide, which is prepared from the corresponding alcohol.

Step 1: Synthesis of the Precursor 4,4,4-Trifluorobutan-1-ol

The synthesis of 4,4,4-trifluorobutan-1-ol is a critical first step. One patented method involves the reaction of 3-halo-1,1,1-trifluoropropane with a formylating agent to produce 4,4,4-trifluorobutanal, which is then reduced.

Experimental Protocol: Synthesis of 4,4,4-Trifluorobutanal via Grignard Reaction

A Grignard reagent is first prepared from a 3-halo-1,1,1-trifluoropropane (chloro, bromo, or iodo derivative). This is then reacted with dimethylformamide (DMF) followed by hydrolysis to yield 4,4,4-trifluorobutanal. For cost-effectiveness, 3-chloro-1,1,1-trifluoropropane and 3-bromo-1,1,1-trifluoropropane are preferred starting materials.[1]

Experimental Protocol: Reduction of 4,4,4-Trifluorobutanal

The resulting 4,4,4-trifluorobutanal is reduced using a borohydride reagent in an alcohol solvent to produce 4,4,4-trifluorobutan-1-ol. To overcome product instability during distillation, the alcohol can be converted to a borate ester with trimethyl borate, purified by distillation, and then hydrolyzed to yield the pure alcohol.[1] A yield of 77% with a purity of 99.1% has been reported for this purification step.[1]

Step 2: Conversion of 4,4,4-Trifluorobutan-1-ol to 1-Bromo-4,4,4-trifluorobutane

The hydroxyl group of 4,4,4-trifluorobutan-1-ol must be converted to a good leaving group, typically a halide, to facilitate Grignard reagent formation. Standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can be employed for this transformation.

Step 3: Formation of 4,4,4-Trifluorobutylmagnesium Bromide and Reaction with Ethylene Oxide

The final steps involve the formation of the Grignard reagent and its subsequent reaction with ethylene oxide.

Experimental Protocol: Grignard Reaction with Ethylene Oxide

1-Bromo-4,4,4-trifluorobutane is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form 4,4,4-trifluorobutylmagnesium bromide. This Grignard reagent is then reacted with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate with an aqueous acid workup yields the final product, 6,6,6-trifluorohexan-1-ol.[2][3]

Quantitative Data Summary for Grignard Route

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Yield | Purity |

| 1a | 3-halo-1,1,1-trifluoropropane | Mg, DMF | Ether | - | - | - |

| 1b | 4,4,4-trifluorobutanal | Borohydride reagent | Alcohol | - | - | - |

| 1c (Purification) | Crude 4,4,4-trifluorobutan-1-ol | Trimethyl borate, then H₂O | - | Ester exchange distillation | 77% | 99.1% |

| 2 | 4,4,4-trifluorobutan-1-ol | PBr₃ or HBr | - | - | - | - |

| 3 | 1-Bromo-4,4,4-trifluorobutane, Ethylene oxide | Mg, then H₃O⁺ | Anhydrous Ether/THF | - | - | - |

Data for steps 1a, 1b, 2, and 3 are qualitative as specific yields were not found in the search results.

Route 2: Reduction of a Trifluoromethyl-Substituted Hexanoic Acid Derivative

This approach involves the synthesis of a C6 carboxylic acid or ester containing a trifluoromethyl group, followed by its reduction to the corresponding alcohol. A key challenge in this route is the efficient synthesis of the C6 trifluoromethylated precursor.

Step 1: Synthesis of Ethyl 4,4,4-Trifluorobutanoate

A plausible starting point is the synthesis of ethyl 4,4,4-trifluorobutanoate. One patented method for a similar compound involves the reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate, followed by decarboxylation.[4]

Step 2: Chain Extension to a C6 Precursor

The C4 ester can be extended to a C6 carbon skeleton. One potential method is a Claisen condensation with diethyl oxalate, followed by further chemical transformations. A known procedure involves the reaction of a similar ester, ethyl crotonate, with diethyl oxalate in the presence of a base like potassium tert-butoxide to form a dienedioate intermediate.[5] This intermediate can then be cyclized and further modified.

Experimental Protocol: Claisen Condensation

To a solution of potassium tert-butoxide in diethyl ether at 0°C, diethyl oxalate is added, followed by the dropwise addition of the C4 ester. The mixture is stirred and allowed to react, after which the product is isolated by filtration.[5]

Step 3: Reduction to 6,6,6-Trifluorohexan-1-ol

Once a suitable C6 trifluoromethylated ester or carboxylic acid is obtained, it can be reduced to 6,6,6-trifluorohexan-1-ol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

Experimental Protocol: Reduction with LiAlH₄

The trifluoromethylated ester is dissolved in an anhydrous ether solvent, such as diethyl ether or THF, and added dropwise to a suspension of LiAlH₄ at a reduced temperature (e.g., 0°C). The reaction is stirred until completion and then carefully quenched with water and/or an aqueous acid solution to hydrolyze the intermediate aluminum alkoxide and isolate the alcohol product.

Quantitative Data Summary for Reduction Route

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Yield |

| 1 | Diethyl malonate, 2,2,2-trifluoro ethyl p-toluenesulfonate | Basic catalyst | - | - | - |

| 2 | Ethyl 4,4,4-trifluorobutanoate, Diethyl oxalate | Potassium tert-butoxide | Diethyl ether | 0°C to 4°C | - |

| 3 | C6-Trifluoromethylated ester | LiAlH₄ | Anhydrous Ether/THF | 0°C to room temp. | - |

Quantitative data for this route is largely unavailable in the public domain and would require experimental optimization.

Conclusion

Both the Grignard-based and reduction-based routes present viable, albeit challenging, pathways for the industrial synthesis of 6,6,6-trifluorohexan-1-ol. The Grignard route appears to be more direct, with the primary challenge being the efficient and safe handling of the organometallic intermediates. The reduction route offers more flexibility in the construction of the carbon backbone but may involve more steps and require significant process optimization to be economically viable on an industrial scale. Further research and development would be necessary to fully establish the preferred industrial process, focusing on optimizing reaction conditions, maximizing yields, and ensuring process safety and scalability.

References

- 1. CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol - Google Patents [patents.google.com]

- 2. d.lib.msu.edu [d.lib.msu.edu]

- 3. doubtnut.com [doubtnut.com]

- 4. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 5. Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Fluorinated Alcohols as Solvents in Organic Reactions

A Focus on Hexafluoroisopropanol (HFIP) as a Representative Example

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl group is known to significantly enhance the metabolic stability and lipophilicity of molecules, making solvents that contain this group of high interest in medicinal chemistry and drug development.[1] Fluorinated alcohols like HFIP are particularly effective in dissolving polar compounds and stabilizing charged intermediates, which can lead to enhanced reaction rates and selectivities.

Properties of Hexafluoroisopropanol (HFIP)

A summary of the key physical and chemical properties of HFIP is provided in the table below. These properties are responsible for its unique behavior as a solvent.

| Property | Value |

| Molecular Formula | C₃H₂F₆O |

| Molar Mass | 168.04 g/mol |

| Boiling Point | 59 °C |

| Density | 1.596 g/mL |

| pKa | 9.3 |

| Dielectric Constant | 16.7 |

Applications in Organic Synthesis

HFIP has found broad utility in a range of organic reactions. Its ability to act as a polar, non-coordinating solvent makes it particularly suitable for reactions involving cationic intermediates.

Solid-Phase Peptide Synthesis (SPPS)

One of the most significant applications of HFIP is in the field of peptide chemistry. It is particularly effective in the synthesis of "difficult sequences" where peptide aggregation can be a major issue.[2] HFIP can disrupt secondary structures of the growing peptide chain, improving the accessibility of the N-terminus for acylation.[2]

Key Advantages in SPPS:

-

Improved Solvation: Effectively solvates both the resin and the growing peptide chain.

-

Disruption of Aggregation: Prevents the formation of intermolecular hydrogen bonds that lead to aggregation.

-

Enhanced Coupling Efficiency: Leads to higher yields and purities of the final peptide.

Phosphorylation Reactions

Biocatalytic and chemical phosphorylation reactions are crucial in the synthesis of many biologically active molecules.[3] While not directly cited for HFIP in the provided results, the general properties of fluorinated alcohols suggest their potential utility in modulating the activity and stability of enzymes used in these transformations or in solubilizing reactants for chemical phosphorylation. The synthesis of tris(α-trifluoromethylbenzyl) phosphates highlights the use of related fluorinated alcohols in phosphorylation chemistry.[4]

Experimental Protocols

Protocol 1: Improved Solid-Phase Synthesis of a Difficult-Sequence Peptide using HFIP

This protocol is a general guideline based on the established use of fluorinated alcohols in SPPS to overcome aggregation issues.[2][5][6]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

For difficult couplings: After the initial coupling, drain the solvent and add a solution of the Fmoc-amino acid (2 eq.) in HFIP. Agitate for an additional 1-2 hours.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-